Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate

Description

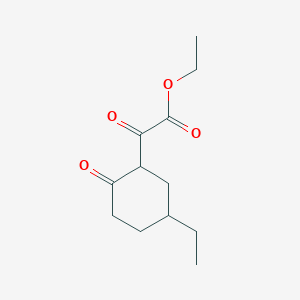

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate is a bicyclic ketoester characterized by a cyclohexyl ring substituted with an ethyl group at the 5-position and a 2-oxoacetate moiety at the 2-position. For instance, similar compounds like ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (C₁₈H₂₁N₃O₃) are synthesized via one-pot multicomponent reactions, yielding crystalline solids with defined stereochemistry and intermolecular interactions (e.g., C–H···O and C–O···C dimerization) . The ethyl oxalyl ester group in such compounds is typically introduced via acylation with ethyl 2-chloro-2-oxoacetate under mild conditions (0°C, pyridine catalysis) .

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate |

InChI |

InChI=1S/C12H18O4/c1-3-8-5-6-10(13)9(7-8)11(14)12(15)16-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

FITVYWUXBGOXOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(=O)C(C1)C(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 5-ethyl-2-oxocyclohexanone in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The oxo groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Ethyl 2-oxoacetate derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Physicochemical Properties

- Stability : Ketoester groups are prone to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis protocols .

Key Research Findings

Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., bromo, nitro) enhance anticancer potency, while bulky substituents (e.g., cyclohexyl, triazolyl) improve antimicrobial selectivity .

Synthetic Flexibility : Ethyl 2-chloro-2-oxoacetate serves as a versatile precursor for diverse analogues, enabling rapid diversification under mild conditions .

Structural Insights : X-ray crystallography reveals that dimerization via C–O···C interactions stabilizes the solid-state structure of bicyclic derivatives .

Biological Activity

Ethyl 2-(5-ethyl-2-oxocyclohexyl)-2-oxoacetate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

This compound is characterized by its unique structure, which includes a cyclohexyl ring and an ester functional group. Its molecular formula is , and it has been studied for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a controlled experiment, it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting a potential mechanism for treating inflammatory diseases .

Case Study: Cardioprotective Effects

A notable case study evaluated the cardioprotective effects of this compound in a rat model of ischemia-reperfusion injury. The compound was administered prior to inducing ischemia, and results showed a marked reduction in myocardial infarct size compared to controls. The study concluded that the compound could mitigate oxidative stress and improve cardiac function post-injury .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. Variants of this compound have been synthesized to enhance biological activity or alter pharmacokinetic properties.

Table 2: Synthesis Pathways

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Cyclization | Acidic conditions |

| Step 2 | Esterification | Reflux with acid catalyst |

| Step 3 | Purification | Column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.